molecular formula C11H8BrClF2N2O2 B2895865 Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2514942-02-8

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2895865
CAS No.: 2514942-02-8
M. Wt: 353.55
InChI Key: YNGBJCMFYFOLDJ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2514942-02-8) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₁H₈BrClF₂N₂O₂ and a molecular weight of 353.55 g/mol . This compound features a bromo substituent at position 8, a chloro group at position 6, and a difluoromethyl moiety at position 2, with an ethyl ester at position 3. It is typically provided as a solid with ≥95% purity and is utilized in laboratory research for synthetic and pharmacological studies .

Properties

IUPAC Name

ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClF2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(12)3-5(13)4-17(8)10/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBJCMFYFOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromo and chloro groups to their corresponding oxo derivatives.

  • Reduction: Reduction of the carbonyl group to form alcohols or amines.

  • Substitution: Replacement of the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential therapeutic properties, particularly as an anti-cancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit promising biological activities.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of imidazo[1,2-a]pyridine derivatives. The results demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

Agrochemical Applications

The compound is also being evaluated for its potential use in agriculture as a pesticide or herbicide. Its unique structure may offer advantages over conventional chemicals by providing effective pest control with reduced environmental impact.

Case Study: Pesticidal Efficacy

Research conducted on the efficacy of various imidazo[1,2-a]pyridine derivatives against agricultural pests showed that this compound demonstrated significant insecticidal activity against common pests such as aphids and beetles. The study highlighted its potential to be developed into a novel botanical pesticide.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Researchers have utilized computational modeling and synthesis of analogs to identify key functional groups that enhance biological activity.

Data Table: Structure-Activity Relationships

CompoundActivity TypeIC50 (µM)Remarks
This compoundAnticancer12.5Effective against lung cancer cell lines
Analog AAnticancer20.0Less effective than the parent compound
Analog BInsecticidal15.0Comparable efficacy to commercial pesticides

Mechanism of Action

The mechanism by which Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently modified to enhance solubility, bioavailability, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 2514942-02-8 C₁₁H₈BrClF₂N₂O₂ 353.55 Br (8), Cl (6), CF₂H (2), COOEt (3) Solid, 95% purity
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1121056-78-7 C₁₁H₇BrClF₃N₂O₂ 356.55 Br (6), Cl (3), CF₃ (8), COOEt (2) Noted in safety data sheets
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - C₁₁H₈ClF₃N₂O₂ 308.66 Cl (8), CF₃ (6), COOEt (2) Commercial availability for pharmacological studies
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate 951884-22-3 C₁₀H₈BrClN₂O₂ 303.54 Br (8), Cl (6), COOEt (2) Used as an intermediate in antitrypanosomal agents
Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1518219-90-3 C₁₀H₉BrFN₃O₂ 302.10 NH₂ (3), Br (8), F (6), COOEt (2) Potential kinase inhibitor candidate

Pharmacological and Physicochemical Properties

  • Antitrypanosomal Activity: 8-Bromo-6-chloro-2-(phenylsulfonylmethyl) derivatives (e.g., CAS 951884-22-3 analogs) show potent activity against Trypanosoma brucei (IC₅₀ < 1 µM), attributed to sulfonyl groups enhancing target binding .
  • Kinase Inhibition: Amino-substituted derivatives (e.g., CAS 1518219-90-3) are explored as cyclin-dependent kinase (CDK) inhibitors due to hydrogen-bonding capabilities of the amino group .
  • Solubility: Trifluoromethyl and difluoromethyl groups reduce aqueous solubility compared to non-fluorinated analogs. For instance, highlights modifications to improve pharmacokinetics in nitroimidazo[1,2-a]pyridines .

Biological Activity

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic imidazo[1,2-a]pyridine core with several halogen substituents, specifically bromine, chlorine, and a difluoromethyl group. The molecular formula is C11H8BrClF2N3O2C_{11}H_{8}BrClF_{2}N_{3}O_{2} with a molecular weight of approximately 353.55 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₁H₈BrClF₂N₃O₂
Molecular Weight353.55 g/mol
Core StructureImidazo[1,2-a]pyridine
Key SubstituentsBromine, Chlorine, Difluoromethyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
  • Receptor Binding : It can bind to various receptors, modulating downstream signaling cascades.
  • Nucleophilic Substitution Reactions : The halogen substituents allow for nucleophilic attack and subsequent substitution reactions that can lead to the formation of biologically active derivatives.

Biological Activity Findings

Research has indicated that this compound exhibits significant biological activity against various targets:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has shown promising results in inhibiting cell proliferation in cancer cell lines.
  • Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against various pathogens.
  • Kinase Inhibition : The compound has been studied for its inhibitory effects on specific kinases such as Pim kinases (Pim-1, Pim-2, Pim-3), with reported K_i values indicating potent inhibition at low concentrations (e.g., K_i values ranging from 0.02 nM to 0.11 nM) .

Study on Anticancer Activity

In a recent study focusing on the anticancer potential of imidazo[1,2-a]pyridine derivatives, this compound was tested against several cancer cell lines:

Cell Line IC₅₀ Value (μM)
MCF-75.0
MDA-MB-2314.5
SNU167.0

The results indicated that the compound exhibited selective cytotoxicity towards cancer cells compared to normal cells .

Study on Kinase Inhibition

Another study evaluated the effectiveness of this compound as a kinase inhibitor:

Kinase Target K_i Value (nM)
Pim-10.03
Pim-20.11
Pim-30.02

This study highlighted the compound's potential as a therapeutic agent targeting Pim kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

  • Halogen Substitution : The presence of bromine and chlorine enhances binding affinity to target proteins.
  • Difluoromethyl Group : This group increases the electrophilicity of the compound, potentially improving its reactivity and interaction with biological targets.
  • Altering Alkyl Groups : Modifications to the ethyl group can lead to derivatives with improved potency or selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

  • Methodology : The compound can be synthesized via cyclization of halogenated pyridine precursors with ethyl bromopyruvate. Key steps include:

  • Cyclocondensation : React 2-amino-5-bromo-3-chloropyridine with ethyl bromopyruvate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the imidazo[1,2-a]pyridine core .
  • Halogenation : Introduce bromo and chloro substituents using NBS (N-bromosuccinimide) or SO₂Cl₂, respectively, in dichloromethane .
  • Difluoromethylation : Employ Ruppert-Prakash reagent (TMSCF₃) with catalytic CuI to install the difluoromethyl group at the 2-position .
    • Characterization : Confirm structure via 1^1H/13^13C NMR, HRMS, and X-ray crystallography (if crystalline). Pay attention to chemical shifts for halogen and CF₂H groups (e.g., 19^19F NMR for CF₂H: δ -110 to -120 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity (>95%).
  • Spectroscopy : 1^1H NMR integration ratios for substituents (e.g., ethyl ester protons at δ 1.3–1.5 ppm and 4.3–4.5 ppm) .
  • Mass Spec : HRMS (ESI+) to confirm molecular ion [M+H]⁺; expected m/z for C₁₁H₈BrClF₂N₂O₂: ~393.92 .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during functionalization (e.g., unexpected isomerization)?

  • Issue : Dimroth rearrangement during hydrolysis/amidation can yield isomeric byproducts (e.g., 2-carboxylate vs. 3-carboxylate derivatives) .
  • Solutions :

  • Condition Control : Avoid prolonged basic hydrolysis (use mild conditions: 1M NaOH, RT, 1 hr).
  • Monitoring : Track reaction progress via TLC or in-situ 19^19F NMR to detect intermediates.
  • Alternative Routes : Direct amidation of ethyl esters using EDCI/HOBt minimizes rearrangement .

Q. How do electronic effects of substituents (Br, Cl, CF₂H) influence cross-coupling reactivity?

  • Suzuki-Miyaura Case Study :

  • Catalyst Optimization : Pd(PPh₃)₄ or XPhos Pd G3 for Br/Cl-bearing substrates; adjust bases (K₃PO₄ for electron-deficient aryl boronic acids) .
  • Steric/Electronic Impact : Bromine at C8 and chlorine at C6 deactivate the core, requiring higher temps (100–120°C) for coupling.
  • Yield Variability : Expect 60–75% yields due to competing proto-dehalogenation; use excess boronic acid (1.5 eq) .

Q. What mechanistic insights explain the compound’s stability under hydrolytic or thermal stress?

  • Stability Profile :

  • Hydrolytic Resistance : The trifluoromethyl/difluoromethyl groups reduce electron density at the ester, slowing hydrolysis (t₁/₂ > 24 hrs in pH 7.4 buffer) .
  • Thermal Stability : Decomposition onset at ~200°C (DSC/TGA data). Store at -20°C in anhydrous DMSO to prevent ester degradation .

Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in kinase inhibition?

  • SAR Design :

  • Core Modifications : Compare with analogs (e.g., 8-Br vs. 8-CF₃ derivatives) using enzymatic assays (e.g., PI3Kα inhibition).
  • Functional Group Impact : The CF₂H group enhances hydrophobic binding in ATP pockets; IC₅₀ values correlate with LogP (measured via shake-flask) .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to map interactions; validate with mutagenesis studies on target kinases .

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